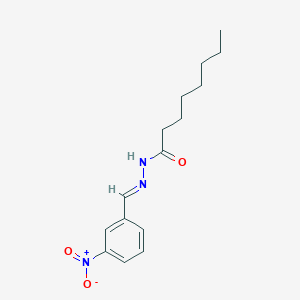

![molecular formula C9H8FN3S B5502884 5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” is a chemical compound. It is a derivative of the 1,2,4-triazole family . The molecular formula of this compound is C15H13FN4S and it has a molecular weight of 300.36 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole”, can be achieved through microwave-assisted synthesis . This method is characterized by short reaction times and high yields, making it more energy-effective than conventional synthesis .

Molecular Structure Analysis

The molecular structure of “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” can be determined using techniques such as 1H NMR and FTIR spectroscopy, and MS and HRMS .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. The presence of the fluorobenzyl group in the compound can potentially enhance its interaction with microbial enzymes, leading to inhibition or disruption of microbial growth. This makes it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anticancer Research

The structural uniqueness of triazoles, including the compound , allows for the formation of non-covalent bonds with various enzymes and receptors, which is crucial in anticancer activity. Researchers are exploring these compounds for their potential to induce apoptosis in cancer cells or inhibit tumor growth .

Antifungal Applications

Similar to their antimicrobial action, triazole compounds like 5-{[(4-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole are being studied for their antifungal capabilities. They can be used to develop treatments for fungal infections, including those that are drug-resistant .

Anticonvulsant Properties

The compound’s ability to modulate neurotransmitter release or receptor activity in the central nervous system suggests its potential use as an anticonvulsant. It could be part of the synthesis of new drugs aimed at treating epilepsy or other seizure disorders .

Agrochemical Development

In the agrochemical industry, triazole derivatives are valued for their herbicidal and fungicidal properties. The compound could be used to create new formulations that protect crops from various fungal diseases and pests .

Material Chemistry

The triazole ring is known for its stability and can be incorporated into materials for various applications, including the development of novel polymers or coatings that require specific chemical properties such as resistance to degradation .

Antiviral Research

Compounds containing the triazole moiety are being investigated for their potential antiviral effects. This includes research into treatments for viral infections like HIV, where the compound could interfere with the virus’s ability to replicate or bind to host cells .

Analgesic and Anti-inflammatory Uses

The structural properties of triazoles allow them to be used in the synthesis of drugs with analgesic and anti-inflammatory effects. This compound could be part of new medications designed to alleviate pain and reduce inflammation in various medical conditions .

Future Directions

The future directions for “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” and similar compounds could involve further exploration of their biological activity and potential applications in medicine and agriculture . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRSDRUBTQOPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)